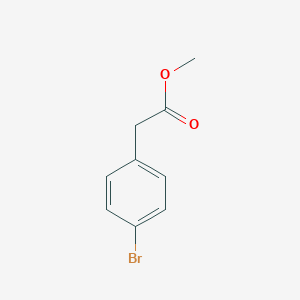
Methyl 4-Bromophenylacetate
Cat. No. B014711
Key on ui cas rn:
41841-16-1
M. Wt: 229.07 g/mol
InChI Key: QHJOWSXZDCTNQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07868012B2
Procedure details


At 40° C. a solution of 4-bromophenylacetic acid methyl ester (52 g) in THF (100 mL) is carefully added over a period of 40 min to a suspension of NaH (15.6 g) in dry THF (450 mL). Stirring is continued for 70 min without heating and the temperature drops to 27° C. The evolution of gas has stopped before dimethylcarbonate (76.42 mL) is added dropwise while the temperature of the mixture is maintained at 29-31° C. Stirring is continued for 22 h at rt. The mixture is cooled to −10° C. and then carefully neutralized to pH 6-7 with aq. HCl before bulk of the THF is removed in vacuo. The residue is dissolved in EA (700 mL), washed three times with 1 N aq. HCl and once with brine, dried over MgSO4. Most of the EA is evaporated before hexane is added. The product crystallizes over night at 4° C. The crystals are collected, washed with hexane and dried to give 2-(4-bromophenyl)-malonic acid dimethyl ester (45.9 g) as pale yellow crystals. 1H-NMR(D6-DMSO): 3.66 (s, 6H), 5.07 (s, 1H), 7.30-7.34 (m, 2H), 7.55-7.59 (m, 2H).







Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][CH:6]=1.[H-].[Na+].[CH3:15][O:16][C:17](=O)[O:18]C.Cl>C1COCC1>[CH3:1][O:2][C:3](=[O:12])[CH:4]([C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][CH:6]=1)[C:17]([O:16][CH3:15])=[O:18] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
52 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC1=CC=C(C=C1)Br)=O
|
|
Name
|
|
|
Quantity
|
15.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
76.42 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC(OC)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 (± 1) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
without heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drops to 27° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added dropwise while the temperature of the mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is continued for 22 h at rt
|
|
Duration
|
22 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled to −10° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in EA (700 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times with 1 N aq. HCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
once with brine, dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Most of the EA is evaporated before hexane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product crystallizes over night at 4° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals are collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
70 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C(C(=O)OC)C1=CC=C(C=C1)Br)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 45.9 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
